molecular formula C14H13NO B1299432 2-Anilinoacetophenone CAS No. 5883-81-8

2-Anilinoacetophenone

Cat. No. B1299432
CAS RN: 5883-81-8
M. Wt: 211.26 g/mol
InChI Key: BBFMQHFJAVOYJI-UHFFFAOYSA-N
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Patent
US05283165

Procedure details

To a solution of 102.44 grams (1.1 mol) of aniline in 500 mL of absolute ethanol stirring at 22° C. was added 99.52 grams (0.5 mol) of 2-bromoacetophenone while maintaining a reaction temperature of 22° C. The reaction was stirred for 1.5 hours at 22° C. during which time a light yellow precipitate formed. The crude product mixture was diluted with 200 mL of ethanol and the precipitated product was collected on a Buchner funnel and washed with 3×200 mL of ethanol, 1×200 mL water, and again 1×200 mL ethanol. The crude product was dried to afford 56.9 grams (0.27 mol, 54% yield) of 2-anilinoacetophenone, m. p.=98°-101° C.
Quantity
102.44 g
Type
reactant
Reaction Step One
Quantity
99.52 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11]>C(O)C>[NH:1]([CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
102.44 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
99.52 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1.5 hours at 22° C. during which time a light yellow precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the precipitated product was collected on a Buchner funnel
WASH
Type
WASH
Details
washed with 3×200 mL of ethanol, 1×200 mL water, and again 1×200 mL ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N(C1=CC=CC=C1)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mol
AMOUNT: MASS 56.9 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.